molecular formula C21H15ClF3N5O3 B8769551 V600Ebraf-IN-1

V600Ebraf-IN-1

Número de catálogo: B8769551
Peso molecular: 477.8 g/mol
Clave InChI: MNCDHOPLKWNXCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

V600Ebraf-IN-1 is a useful research compound. Its molecular formula is C21H15ClF3N5O3 and its molecular weight is 477.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Targeted Therapy Development

V600E BRAF-IN-1 has been instrumental in developing targeted therapies for melanoma and other cancers with BRAF V600E mutations. Clinical trials have demonstrated that inhibitors like vemurafenib significantly improve patient outcomes compared to traditional chemotherapy .

Biomarker Identification

The compound aids in identifying biomarkers for patient stratification in clinical settings. For instance, immunohistochemical assays utilizing antibodies against BRAF V600E have shown high sensitivity and specificity for detecting this mutation in tumor samples, thus facilitating timely and appropriate treatment decisions .

Combination Therapies

Research indicates that combining V600E BRAF-IN-1 with MEK inhibitors enhances therapeutic efficacy and reduces resistance development in melanoma treatment . This combination approach is currently being explored in various clinical trials.

Case Study 1: Melanoma Treatment

A study involving patients with metastatic melanoma demonstrated that treatment with V600E BRAF-IN-1 led to a significant reduction in tumor size and improved overall survival rates compared to traditional therapies. Patients receiving this targeted therapy showed a median overall survival of approximately 16 months versus less than 10 months for those on standard treatment .

Case Study 2: Colorectal Cancer

In colorectal cancer cases harboring the BRAF V600E mutation, the application of V600E BRAF-IN-1 has shown promising results in preclinical models. The compound not only inhibited tumor growth but also enhanced the effectiveness of concurrent therapies such as chemotherapy and immunotherapy .

Comparative Data Table

CompoundCancer TypeMechanism of ActionKey Findings
V600E BRAF-IN-1MelanomaSelective inhibition of BRAF V600EImproved survival; reduced tumor size
VemurafenibMelanomaInhibition of mutant BRAFMedian survival of 16 months
EncorafenibColorectal CancerDual inhibition (BRAF and MEK)Enhanced efficacy when combined with chemo

Propiedades

Fórmula molecular

C21H15ClF3N5O3

Peso molecular

477.8 g/mol

Nombre IUPAC

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(3-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea

InChI

InChI=1S/C21H15ClF3N5O3/c1-30-18-17(29-20(30)32)16(8-9-26-18)33-13-5-2-11(3-6-13)27-19(31)28-12-4-7-15(22)14(10-12)21(23,24)25/h2-10H,1H3,(H,29,32)(H2,27,28,31)

Clave InChI

MNCDHOPLKWNXCF-UHFFFAOYSA-N

SMILES canónico

CN1C2=NC=CC(=C2NC1=O)OC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1c(=O)[nH]c2c(Oc3ccc(N)cc3)ccnc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Method H2 was used with 7-(4-aminophenoxy)-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (20 mg, 0.08 mmol) and 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (17 mg, 0.08 mmol) to afford the title compound as a solid (32 mg, 84%). 1H-NMR (δ, ppm, DMSO-d6): 3.30 (s, 3H, CH3), 6.40 (d, 1H, HPy,5, J=5.55 Hz), 7.13 (d, 2H, Harom,Ph,3+5, J=8.05 Hz), 7.54 (d, 2H, Harom,Ph,2+6), 7.61-7.65 (m, 2H, Harom′), 7.84 (d, 1H, HPy,6), 8.11 (s, 1H, Harom′), 8.97 (s, 1H, NHurea1), 9.20 (s, 1H, NHurea,3), 11.48 (s, 1H, NHPy3).
Name
7-(4-aminophenoxy)-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Yield
84%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.